trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1422948-25-1 . It has a molecular weight of 282.34 .
Molecular Structure Analysis
The IUPAC name for this compound is (3S,4R)-4-phenyl-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxylic acid . The InChI code is 1S/C17H18N2O2/c20-17(21)16-12-19(10-14-8-4-5-9-18-14)11-15(16)13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,20,21)/t15-,16+/m0/s1 .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid .Mécanisme D'action
Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid works by inhibiting the activity of BMI-1, a transcriptional repressor that is overexpressed in many types of cancer. BMI-1 is known to play a key role in the self-renewal and proliferation of cancer stem cells, which are responsible for tumor growth and recurrence. By inhibiting BMI-1, this compound can effectively target and eliminate cancer stem cells, leading to a reduction in tumor growth and recurrence.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the biochemical and physiological processes involved in cancer stem cell self-renewal and proliferation. This compound has been shown to reduce the expression of several genes involved in cancer stem cell maintenance, including BMI-1, NANOG, and OCT4. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer stem cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid is its ability to selectively target and eliminate cancer stem cells, which are responsible for tumor growth and recurrence. This makes this compound a promising candidate for cancer therapy. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other proteins and pathways, which could lead to unintended consequences.
Orientations Futures
There are several potential future directions for research on trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of new and more effective inhibitors of BMI-1, which could have even greater therapeutic potential than this compound. Additionally, researchers are investigating the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation, to enhance its effectiveness. Finally, there is also interest in exploring the potential use of this compound in other fields of medicine, such as regenerative medicine and tissue engineering.
Méthodes De Synthèse
Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including sodium hydride, iodomethane, and 4-phenyl-1-butanone, among others. The final product is obtained through a purification process that involves recrystallization and chromatography.
Applications De Recherche Scientifique
Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer and stem cell research. Studies have shown that this compound inhibits the activity of BMI-1, a protein that plays a key role in the self-renewal and proliferation of cancer stem cells. This inhibition leads to the depletion of cancer stem cells, which are responsible for tumor growth and recurrence.
Propriétés
IUPAC Name |
(3S,4R)-4-phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(21)16-12-19(10-14-8-4-5-9-18-14)11-15(16)13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,20,21)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRRVZPMIQRONE-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.